molecular formula C14H21BClNO3 B6338346 5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester CAS No. 2121511-57-5

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester

Cat. No. B6338346
CAS RN: 2121511-57-5
M. Wt: 297.59 g/mol
InChI Key: AZAREMMWZVSHLP-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 2121511-57-5. It has a molecular weight of 297.59 . The IUPAC name for this compound is 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl isopropyl ether .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21BClNO3/c1-9(2)18-12-11(7-10(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that boronic esters are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.59 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The boron reagents play a crucial role in this process. Specifically, 5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester serves as an effective organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Positron Emission Tomography (PET) Radioligand Synthesis

This compound finds application in the preparation of PET radioligands. For instance, it is used in the synthesis of [11C]MK-1064, a radioligand applicable for imaging the orexin-2 receptor . PET imaging is crucial for studying biological processes and diagnosing diseases.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Researchers have explored 5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester derivatives as potential inhibitors of mPGES-1, an enzyme involved in inflammation and pain pathways. These inhibitors may have therapeutic implications for managing inflammatory conditions .

Anti-Markovnikov Alkene Hydromethylation

Recent studies have reported catalytic protodeboronation of alkyl boronic esters, including our compound. This process enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation . Such reactions expand the toolbox for organic synthesis.

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO3/c1-9(2)18-12-11(7-10(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAREMMWZVSHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129829
Record name 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester

CAS RN

2121511-57-5
Record name 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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